molecular formula C18H19NO4 B268626 4-(Acetylamino)phenyl 2-propoxybenzoate

4-(Acetylamino)phenyl 2-propoxybenzoate

Cat. No.: B268626
M. Wt: 313.3 g/mol
InChI Key: XQEZKKKJKKIQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 2-propoxybenzoate is a synthetic benzoate ester derivative characterized by a 2-propoxybenzoate backbone linked to a 4-acetylamino phenyl group. This compound is structurally distinguished by its acetylated amino substituent and propyl ether chain, which influence its physicochemical properties, such as solubility and metabolic stability.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(4-acetamidophenyl) 2-propoxybenzoate

InChI

InChI=1S/C18H19NO4/c1-3-12-22-17-7-5-4-6-16(17)18(21)23-15-10-8-14(9-11-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

XQEZKKKJKKIQRO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(acetylamino)phenyl 2-propoxybenzoate with related compounds based on structural features, synthesis pathways, and functional properties.

Structural Analogues

Compound Name Key Structural Differences Functional Implications
This compound 2-propoxybenzoate ester; acetylated amino group on phenyl ring Potential enhanced lipophilicity and metabolic stability due to propoxy and acetyl groups.
SNAP-7941 [(±)-enantiomer] Piperidinylpropylaminocarbonyl-tetrahydropyrimidine core; 3,4-difluorophenyl substituent MCHR1 antagonism; higher receptor binding affinity due to fluorinated aromatic groups .
FE@SNAP (Fluoroethylated SNAP derivative) Fluoroethyl ester substitution; methoxymethyl and difluorophenyl groups Improved blood-brain barrier penetration and prolonged half-life due to fluoroethyl group .
SNAP-acid Carboxylic acid instead of ester; lacks fluoroethyl or tosyloxyethyl groups Reduced bioavailability but potential for prodrug development .
Tos@SNAP (Tosyloxyethyl derivative) Tosyloxyethyl ester; reactive leaving group for radiolabeling Utility in radiopharmaceutical synthesis for imaging studies .

Pharmacokinetic and Functional Comparisons

  • Lipophilicity: The 2-propoxybenzoate group in this compound likely enhances lipophilicity compared to SNAP-acid (carboxylic acid form) but may reduce it relative to FE@SNAP (fluoroethyl ester).
  • Metabolic Stability: The acetylated amino group may confer resistance to oxidative metabolism, similar to the fluorinated aromatic systems in FE@SNAP and SNAP-7941 .
  • Receptor Interaction: Unlike SNAP-7941 derivatives, this compound lacks the tetrahydropyrimidine core critical for MCHR1 binding, suggesting divergent pharmacological targets.

Research Findings and Limitations

  • Its structural simplicity suggests utility as an intermediate or prodrug, but further studies are needed.
  • Contradictions: Evidence highlights the importance of fluorinated groups (e.g., in FE@SNAP) for CNS activity, which this compound lacks. This may limit its therapeutic scope compared to SNAP derivatives .

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